molecular formula C26H18O4S B291297 4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate

4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate

Cat. No. B291297
M. Wt: 426.5 g/mol
InChI Key: DIPBBCSWTSMLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate, also known as BPSB, is a chemical compound that has been widely used in scientific research. It is a derivative of diphenyl sulfide and benzoic acid, and its molecular formula is C28H20O3S. BPSB has been studied for its potential applications in various fields, including medicine, materials science, and environmental science. In

Mechanism of Action

The mechanism of action of 4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate involves its ability to interact with biological molecules through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions result in changes in the fluorescence properties of 4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate, which can be used to monitor the binding of 4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate to its target molecules.
Biochemical and Physiological Effects:
4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate has been shown to have minimal cytotoxicity and low binding affinity to serum proteins, making it a promising candidate for biological applications. It has been used to image cellular structures and processes, such as mitochondria, lysosomes, and endoplasmic reticulum. 4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate has also been used to study protein-protein interactions and DNA-protein interactions.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate in lab experiments include its high selectivity and sensitivity for biological molecules, its low cytotoxicity, and its ability to be used in live cell imaging. However, 4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate has some limitations, including its relatively low quantum yield and its susceptibility to photobleaching.

Future Directions

There are several future directions for the use of 4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate in scientific research. One potential application is in the development of biosensors for detecting disease biomarkers, such as cancer biomarkers and infectious disease markers. 4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate could also be used in the development of targeted drug delivery systems, where it could be used to selectively deliver drugs to specific cells or tissues. Additionally, 4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate could be used in the development of new imaging techniques for studying biological processes at the molecular level.

Synthesis Methods

4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate can be synthesized through a multi-step process involving the reaction of 4-mercaptophenyl benzoate with benzoyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to form 4-chlorophenyl benzoate, which is subsequently reacted with 4-benzyloxyphenyl magnesium bromide to yield 4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate.

Scientific Research Applications

4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate has been widely used in scientific research as a fluorescent probe for detecting and imaging biological molecules. It has been shown to selectively bind to proteins and nucleic acids, making it a valuable tool for studying their structure and function. 4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate has also been used in the development of biosensors for detecting various analytes, including glucose, cholesterol, and neurotransmitters.

properties

Molecular Formula

C26H18O4S

Molecular Weight

426.5 g/mol

IUPAC Name

[4-(4-benzoyloxyphenyl)sulfanylphenyl] benzoate

InChI

InChI=1S/C26H18O4S/c27-25(19-7-3-1-4-8-19)29-21-11-15-23(16-12-21)31-24-17-13-22(14-18-24)30-26(28)20-9-5-2-6-10-20/h1-18H

InChI Key

DIPBBCSWTSMLAY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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